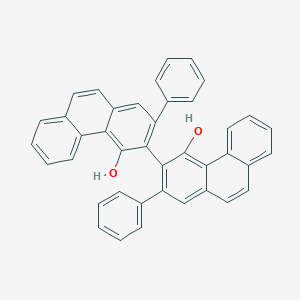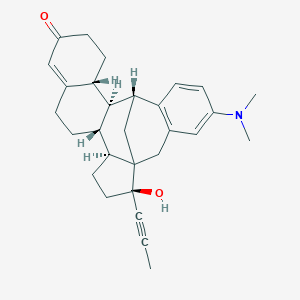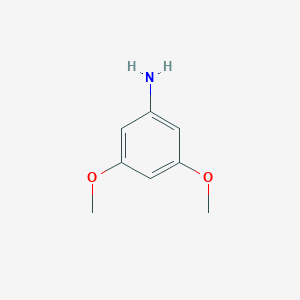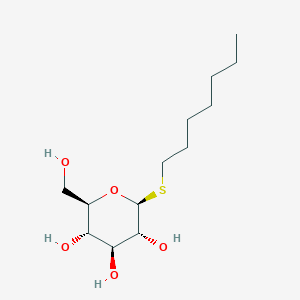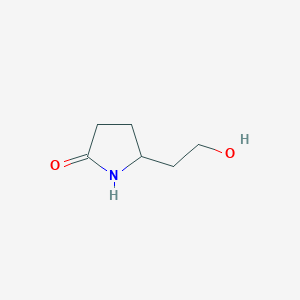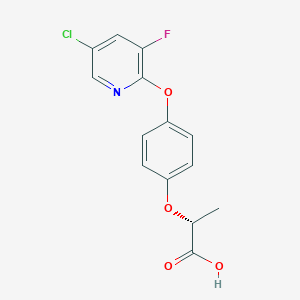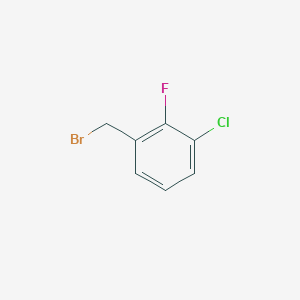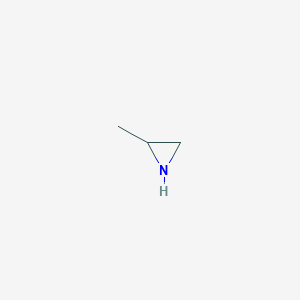![molecular formula C9H17NO B133197 [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol CAS No. 142434-08-0](/img/structure/B133197.png)
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as HCPM and is a cyclic amine alcohol. This compound has been synthesized using various methods, and its application in scientific research has been explored extensively.
作用机制
The mechanism of action of HCPM is not well understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. HCPM has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to interact with the GABA receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
生化和生理效应
HCPM has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. HCPM has also been shown to have anxiolytic and sedative effects. Furthermore, HCPM has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
HCPM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. HCPM is also readily available, making it a cost-effective option for use in lab experiments. However, HCPM has limitations, including its low solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for the use of HCPM in scientific research. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is the use of HCPM as a chiral auxiliary in asymmetric synthesis. Furthermore, the investigation of HCPM as a ligand in catalysis and as a reagent in organic synthesis is an area of future research. Finally, the development of new methods for the synthesis of HCPM and its derivatives is an area of potential future research.
Conclusion
In conclusion, [(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been extensively used in scientific research due to its unique chemical properties. HCPM has several advantages for use in lab experiments, including its stability and availability. However, it also has limitations, including its low solubility in water. There are several future directions for the use of HCPM in scientific research, including its potential use in the treatment of neurodegenerative diseases and as a chiral auxiliary in asymmetric synthesis.
合成方法
HCPM can be synthesized using various methods, including the reduction of 2-cyclopentenone using sodium borohydride, hydrogenation of 2-cyclopentenone using Raney nickel, and the reduction of 2-cyclopentenone using lithium aluminum hydride. The most commonly used method is the reduction of 2-cyclopentenone using sodium borohydride. This method involves the reaction of 2-cyclopentenone with sodium borohydride in the presence of methanol to yield HCPM.
科学研究应用
HCPM has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds, including natural products, alkaloids, and pharmaceuticals. HCPM has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, HCPM has been used as a ligand in catalysis and as a reagent in organic synthesis.
属性
CAS 编号 |
142434-08-0 |
|---|---|
产品名称 |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC 名称 |
[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-5-4-7-2-3-8(6-11)9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m1/s1 |
InChI 键 |
FWLQELKDPBAZFB-HLTSFMKQSA-N |
手性 SMILES |
CN1CC[C@@H]2[C@H]1[C@H](CC2)CO |
SMILES |
CN1CCC2C1C(CC2)CO |
规范 SMILES |
CN1CCC2C1C(CC2)CO |
同义词 |
Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aR-(3a-alpha-,6-alpha-,6a-alpha-)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



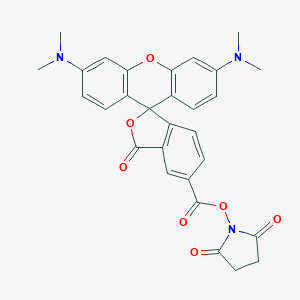
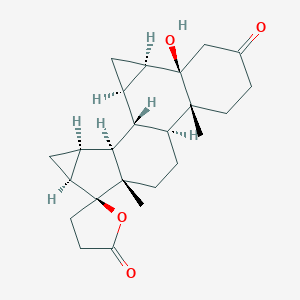
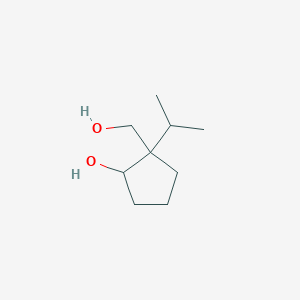
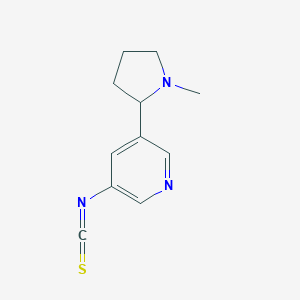
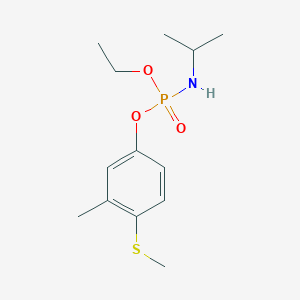
![Tetradecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B133136.png)
